(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound “(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide” features a benzothiazole core substituted with a bromo group at position 6 and a 2-ethoxyethyl chain at position 2. The (Z)-configured imine moiety links the benzothiazole to a 1,3-dioxoisoindolin-2-yl acetamide group. The bromine atom enhances electrophilicity, while the ethoxyethyl side chain may improve solubility. The 1,3-dioxoisoindolinyl group, a phthalimide analog, is known for modulating pharmacokinetic properties .
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4S/c1-2-29-10-9-24-16-8-7-13(22)11-17(16)30-21(24)23-18(26)12-25-19(27)14-5-3-4-6-15(14)20(25)28/h3-8,11H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMMQEJSYMNLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound’s structure can be broken down into its significant components:
- Benzo[d]thiazole moiety : Known for its biological activities.
- Bromine atom : Enhances reactivity and potential interactions with biological targets.
- Ethoxyethyl group : May influence solubility and bioavailability.
- Isoindolinone ring : Contributes to the compound's overall stability and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Bromination : Using brominating agents like N-bromosuccinimide (NBS).
- Ethoxyethyl Substitution : Reaction with 2-ethoxyethyl bromide in the presence of a base.
These steps require careful control of reaction conditions to ensure high yields and purity.
Anticancer Properties
Studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For instance:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs play a crucial role in cancer metastasis, and initial results suggest that this compound may inhibit their activity, thereby potentially reducing cancer spread.
Antimicrobial Activity
The compound has also shown promising antibacterial properties against various strains, including:
- Staphylococcus aureus : Demonstrating effectiveness against this common pathogen suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary investigations have indicated that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The brominated benzothiazole moiety may interact with specific enzymes or receptors, modulating their activity.
- Receptor Modulation : The ethoxyethyl and isoindolinone groups may enhance binding affinity and specificity towards biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-Bromo-2-methylbenzo[d]thiazole | Bromine substitution | Anticancer | Lacks ethoxyethyl group |
| 5-Methylbenzo[d]thiazole | Methyl substitution | Antimicrobial | Simpler structure |
| 4-Ethoxy-N-(benzo[d]thiazol-2(3H)-ylidene)aniline | Ethoxy group | Antioxidant | Different nitrogen substitution |
The presence of both bromine and ethoxyethyl groups in our compound contributes to its distinct biological profile and potential efficacy compared to these similar compounds.
Case Studies
Recent studies have focused on the pharmacodynamics and pharmacokinetics of the compound. For example:
- Study on Anticancer Activity : A study demonstrated that the compound significantly inhibited cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent against specific cancers.
- Antimicrobial Efficacy Study : Another study reported the effectiveness of the compound against resistant strains of bacteria, indicating its potential use in developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues of Benzothiazole-Acetamide Hybrids
Table 1: Key Structural and Functional Comparisons
Key Comparisons
Substituent Effects on Benzothiazole Core
- Electron-Withdrawing Groups: The target compound’s 6-bromo substituent contrasts with the nitro group in compound 6d .
- Solubility-Enhancing Groups : The 2-ethoxyethyl chain in the target compound differs from the thiocyanate (SCN) group in . Ethoxyethyl likely enhances solubility compared to hydrophobic SCN, which may improve bioavailability.
Acetamide Side Chain Diversity
- The 1,3-dioxoisoindolinyl group in the target compound is structurally distinct from the dioxothiazolidin-benzylidene moiety in . Phthalimide analogs (dioxoisoindolinyl) are associated with improved metabolic stability compared to thiazolidinones .
- Compounds with sulfamoylphenyl () or quinolinyl () side chains exhibit varied bioactivities, suggesting the target compound’s dioxoisoindolinyl group may confer unique target affinity.
Stereochemical Considerations
- The (Z)-configuration of the target compound’s imine bond contrasts with the (E)-isomers in and . Stereochemistry significantly impacts molecular recognition; for example, (E)-configured analogs in showed moderate lipophilicity (LogP: 5.2–6.8), while the (Z)-form may alter binding kinetics.
Spectral and Physicochemical Data
Table 2: Comparative Spectral Data
- The target compound’s IR spectrum is expected to show C=O stretches near 1680–1700 cm⁻¹, consistent with acetamide and isoindolinone carbonyls. This aligns with , where C=O peaks appear at 1689 cm⁻¹.
- The ethoxyethyl group’s CH2 protons would likely resonate near δ 3.5–4.0 ppm in ¹H NMR, distinct from the sulfamoylphenyl CH2 at δ 4.1 ppm in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
